1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanone
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Overview
Description
1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanone is a complex organic compound featuring a thiophene ring, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the formation of the thiophene ring. The initial step may include the reaction of thiophene with appropriate reagents to introduce the sulfonyl group. Subsequent steps involve the formation of the piperazine ring and its attachment to the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to understand its interaction with various biomolecules.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
1-(Thiophen-2-yl)-2-propan-2-one
4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one
Uniqueness: 1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanone is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
1-thiophen-2-yl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S3/c17-12(13-3-1-9-20-13)11-15-5-7-16(8-6-15)22(18,19)14-4-2-10-21-14/h1-4,9-10H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVQPIVHXNKBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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